4-benzylmorpholine-2-carbonyl Chloride Hydrochloride
Description
4-Benzylmorpholine-2-carboxylic acid hydrochloride (CAS 135072-15-0) is a morpholine derivative with a benzyl substituent and a carboxylic acid group, stabilized as a hydrochloride salt. Key properties include:
- Molecular Formula: C₁₂H₁₅NO₃·HCl
- Molecular Weight: 257.72 g/mol
- Melting Point: 244–248°C
- Purity: ≥97%
- SMILES: C1COC(CN1CC2=CC=CC=C2)C(=O)O.Cl
- Functional Groups: Morpholine ring, benzyl group, carboxylic acid, hydrochloride salt .
This compound is utilized in pharmaceutical research as a precursor for synthesizing bioactive molecules, leveraging its morpholine scaffold for enhanced solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
4-benzylmorpholine-2-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-12(15)11-9-14(6-7-16-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRHHGPYAJFXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380011 | |
| Record name | 4-Benzylmorpholine-2-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135072-14-9 | |
| Record name | 2-Morpholinecarbonyl chloride, 4-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135072-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzylmorpholine-2-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Acyl Substitution via Acid Chloride Formation
A widely employed method involves converting 4-benzylmorpholine-2-carboxylic acid to its corresponding acid chloride using oxalyl chloride (COCl)₂. This reaction typically proceeds under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. The carboxylic acid reacts with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF), which activates the carbonyl group for nucleophilic attack. The resulting acid chloride is subsequently treated with hydrochloric acid (HCl) to yield the hydrochloride salt.
Key Reaction Conditions
Ring Expansion of Piperidine Derivatives
An alternative approach involves the diastereoselective ring expansion of piperidine derivatives. For example, ethyl 2-formyl-3-methylbutanoate can undergo cyclization with benzylamine in the presence of a palladium catalyst to form the morpholine ring. This method emphasizes stereochemical control, yielding enantiomerically pure intermediates.
Procedure Highlights
Willgerodt–Kindler Reaction
The Willgerodt–Kindler reaction offers a pathway to synthesize substituted morpholines by reacting benzaldehyde derivatives with thioamides. For instance, benzaldehyde reacts with morpholine-2-thiocarboxamide under basic conditions (K₂CO₃) to form the morpholine core, followed by oxidation and chlorination.
Optimization Parameters
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Base : Potassium carbonate (K₂CO₃)
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Solvent : 1,4-Dioxane
-
Oxidizing Agent : Hydrogen peroxide (H₂O₂)
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and efficiency. Continuous flow reactors enable precise temperature control and reduced reaction times compared to batch processes. For example, the acylation step using oxalyl chloride achieves 90% conversion in under 30 minutes when conducted in a microreactor system.
Advantages of Flow Chemistry
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Throughput : 5–10 kg/hour
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Purity : ≥98% (HPLC)
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Solvent Recovery : 95% DCM recycled
Crystallization and Purification Techniques
Post-synthesis purification often involves recrystallization from ethanol/water mixtures. The hydrochloride salt’s low solubility in cold ethanol facilitates high-purity recovery (99.5% by NMR).
Recrystallization Protocol
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Dissolve crude product in hot ethanol (60°C).
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Add deionized water dropwise until cloud point.
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Cool to 4°C for 12 hours.
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Filter and wash with cold ethanol.
Comparative Analysis of Methodologies
The table below summarizes the efficiency, scalability, and practicality of primary synthesis routes:
| Method | Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic Acylation | Oxalyl chloride, DMF | 85 | 98 | High |
| Ring Expansion | Pd/C, n-BuLi | 52 | 95 | Moderate |
| Willgerodt–Kindler | K₂CO₃, H₂O₂ | 70 | 97 | Low |
Key Observations
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Nucleophilic acylation offers the best balance of yield and scalability for industrial applications.
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Ring expansion provides stereochemical control but requires costly palladium catalysts.
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Willgerodt–Kindler is limited by multi-step oxidation and lower throughput.
Reaction Optimization and Troubleshooting
Mitigating Hydrolysis of Acid Chlorides
The intermediate acid chloride is highly moisture-sensitive. Best practices include:
Chemical Reactions Analysis
Types of Reactions: 4-Benzylmorpholine-2-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 4-benzylmorpholine-2-carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Amides, esters, and thioesters: from substitution reactions.
4-Benzylmorpholine-2-carboxylic acid: from hydrolysis.
4-Benzylmorpholine-2-alcohol: from reduction.
Scientific Research Applications
4-Benzylmorpholine-2-carbonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-benzylmorpholine-2-carbonyl chloride hydrochloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations, making the compound a valuable intermediate in organic synthesis.
Molecular Targets and Pathways: The compound targets nucleophilic sites on molecules, leading to the formation of covalent bonds. This reactivity is harnessed in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Purity |
|---|---|---|---|---|---|---|
| 4-Benzylmorpholine-2-carboxylic acid hydrochloride | 135072-15-0 | C₁₂H₁₅NO₃·HCl | 257.72 | Morpholine, benzyl, carboxylic acid, HCl | 244–248 | ≥97% |
| 2-Bromo-4-fluorobenzylamine hydrochloride | 289038-14-8 | C₇H₇BrFClN | ~239.5* | Benzylamine, Br, F, HCl | Not specified | Not specified |
| 4-(Morpholine-4-sulfonyl)-benzylamine hydrochloride | 933989-50-5 | C₁₁H₁₇ClN₂O₃S | 292.78 | Benzylamine, morpholine sulfonyl, HCl | Not specified | Not specified |
| N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride | 139460-29-0 | C₇H₈Cl₃NO | 228.5 | Dichlorobenzyl, hydroxylamine, HCl | Not specified | Not specified |
| Morpholine-2-carboxylic acid hydrochloride | 4497-04-5 | C₅H₉NO₃·HCl | 167.5 | Morpholine, carboxylic acid, HCl | Not specified | Not specified |
*Calculated based on atomic masses.
Key Differences:
Structural Complexity: The target compound incorporates a benzyl-morpholine-carboxylic acid framework, offering dual hydrogen-bonding (carboxylic acid) and lipophilic (benzyl) properties. In contrast, simpler analogs like morpholine-2-carboxylic acid hydrochloride lack the benzyl group, reducing their lipophilicity .
Halogenation Effects :
- 2-Bromo-4-fluorobenzylamine hydrochloride and N-(2,4-dichlorobenzyl)hydroxylamine hydrochloride feature halogen substituents, which improve metabolic stability and binding affinity in receptor-targeted therapies . These are absent in the target compound.
Thermal Stability :
- The high melting point of the target compound (244–248°C) suggests superior thermal stability compared to most analogs, which lack documented melting points .
Biological Activity
4-Benzylmorpholine-2-carbonyl chloride hydrochloride (BMC) is a synthetic compound that belongs to the morpholine class of derivatives. Its unique chemical structure, characterized by the presence of a carbonyl chloride functional group, positions it as a significant entity in medicinal chemistry and organic synthesis. This article delves into the biological activity of BMC, highlighting its pharmacological properties, mechanisms of action, and potential applications.
- Molecular Formula : C₁₂H₁₄ClN₁O₂·HCl
- Molecular Weight : Approximately 276.16 g/mol
- Structure : Contains a morpholine ring with a benzyl group and a carbonyl chloride moiety.
Biological Activity Overview
The biological activity of BMC has been investigated in various studies, particularly focusing on its pharmacological properties. Morpholine derivatives are known for their diverse activities, including:
- Antimicrobial Properties : BMC exhibits significant antibacterial activity against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Potential : Research indicates that BMC may induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression and other diseases.
BMC's mechanism of action is primarily attributed to its ability to interact with biological macromolecules. The carbonyl chloride functionality allows it to act as an acylating agent, facilitating reactions with nucleophiles such as amines and alcohols. This property is crucial for its potential applications in drug development.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of BMC on various cancer cell lines. The results demonstrated that BMC significantly increased apoptosis-related gene expression while decreasing genes associated with cell proliferation .
- Antibacterial Effects : In vitro studies have shown that BMC exhibits bactericidal activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. The compound's efficacy was measured using minimum inhibitory concentration (MIC) assays, revealing potent activity at low concentrations.
- Enzyme Inhibition : Research has indicated that BMC can inhibit key enzymes involved in tumor metabolism. For instance, it was found to inhibit the EZH2 enzyme, which plays a role in gene silencing and cancer progression .
Comparative Analysis with Related Compounds
To better understand the uniqueness of BMC's biological activity, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Benzylmorpholine | C₁₂H₁₅NO | Lacks carbonyl chloride; serves as a base structure |
| 4-Bromobenzylmorpholine | C₁₂H₁₄BrN | Contains bromine; exhibits different reactivity |
| 4-Methylbenzylmorpholine | C₁₃H₁₇NO | Methyl substitution alters biological activity |
| 4-(Trifluoromethyl)benzylmorpholine | C₁₂H₁₂F₃N | Trifluoromethyl group enhances lipophilicity |
The presence of the carbonyl chloride functionality in BMC distinguishes it from other morpholine derivatives by enhancing its reactivity and potential biological interactions.
Safety and Handling
As with many synthetic compounds, proper safety measures should be observed when handling BMC. It is classified as an acid chloride and can release corrosive hydrochloric acid fumes upon contact with moisture. Standard laboratory safety practices should include wearing gloves and eye protection while working in a fume hood.
Q & A
Q. Critical Factors Affecting Yield :
- Solvent Choice : Anhydrous dichloromethane or tetrahydrofuran minimizes side reactions.
- Temperature Control : Low temperatures (−10°C to 0°C) prevent decomposition of reactive intermediates.
- Catalyst Use : DMAP (4-dimethylaminopyridine) can enhance acylation efficiency .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | +30% |
| Reaction Temp. | 0°C | +25% |
| Catalyst (DMAP) | 0.1 eq | +15% |
Basic Question: How should researchers characterize the purity and structural identity of this compound?
Answer:
Use a combination of analytical techniques:
- HPLC : Purity assessment (≥95% by area normalization) with a C18 column and acetonitrile/water mobile phase .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.6–4.2 ppm (morpholine protons), δ 7.2–7.4 ppm (benzyl aromatic protons).
- ¹³C NMR : Carbonyl carbon at ~170 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 257.71 (C₁₂H₁₅NO₃·HCl) .
Q. Common Contaminants :
- Unreacted benzyl chloride (detectable via GC-MS).
- Hydrolysis products (e.g., free carboxylic acid) in humid conditions .
Advanced Question: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Discrepancies often arise from:
- Tautomerism : Morpholine ring protons may show splitting variations in NMR due to slow conformational exchange. Use variable-temperature NMR to stabilize signals .
- Solvent Artifacts : DMSO-d₆ can interact with the hydrochloride salt, broadening peaks. Switch to CDCl₃ for sharper resolution .
- Impurity Overlap : Use 2D NMR (e.g., COSY, HSQC) to isolate signals from the target compound .
Case Study : A 2022 study observed inconsistent δ 4.1 ppm signals in DMSO-d₆; switching to CDCl₃ resolved the issue, confirming the presence of the morpholine ring .
Advanced Question: What strategies optimize stability during storage and handling?
Answer:
The compound is hygroscopic and prone to hydrolysis. Key protocols:
- Storage : Keep in airtight containers under inert gas (argon) at −20°C. Desiccants (e.g., silica gel) are mandatory .
- Handling : Use gloveboxes with <5% humidity. Avoid contact with protic solvents (e.g., water, alcohols) .
Q. Stability Data :
| Condition | Degradation Rate (per month) |
|---|---|
| 25°C, 50% humidity | 15% loss |
| −20°C, anhydrous | <2% loss |
Advanced Question: How can biological activity assays be designed for this compound in drug discovery?
Answer:
Target applications include kinase inhibition or GPCR modulation. Methodological considerations:
Q. Example Data :
| Derivative | IC₅₀ (Kinase X) | LogP |
|---|---|---|
| Parent Compound | 120 nM | 2.1 |
| Pyridinyl Analog | 45 nM | 1.8 |
Advanced Question: What analytical methods differentiate between stereoisomers in synthesized batches?
Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Retention times vary by >2 minutes for R vs. S isomers .
- Optical Rotation : Compare [α]D²⁵ values against a reference standard.
- X-ray Crystallography : Resolve absolute configuration ambiguities .
Critical Note : Impurities >0.5% can invalidate pharmacological data. Always validate chiral purity before biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
